molecular formula C5H3BrFNO B13638860 6-Bromo-3-fluoropyridin-2-ol

6-Bromo-3-fluoropyridin-2-ol

Cat. No.: B13638860
M. Wt: 191.99 g/mol
InChI Key: DDODIILDENIVAE-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropyridin-2-ol is a chemical compound with the molecular formula C₅H₃BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoropyridin-2-ol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-fluoropyridin-3-ol with bromine in the presence of sodium acetate and acetic acid at 0°C, followed by stirring at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoropyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different hydroxylated or dehydroxylated derivatives.

Scientific Research Applications

6-Bromo-3-fluoropyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoropyridin-2-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridin-3-ol
  • 3-Bromo-2-fluoropyridine
  • 2-Fluoro-3-bromopyridine

Uniqueness

6-Bromo-3-fluoropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-bromo-3-fluoro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODIILDENIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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